5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide

Descripción general

Descripción

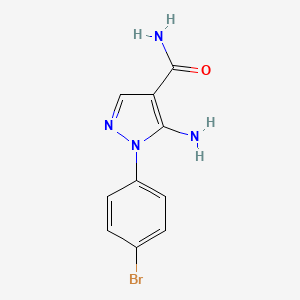

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an amino group at the 5-position, a bromophenyl group at the 1-position, and a carboxamide group at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide typically involves the reaction of 4-bromoaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrazole ringThe reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Synthetic Routes and Precursor Reactivity

The compound is synthesized via multistep protocols involving:

-

Cycloaddition Reactions : Base-catalyzed [3+2] cycloaddition between arylhydrazines (e.g., 4-bromophenylhydrazine) and electron-deficient alkynes (e.g., ethoxymethylenemalononitrile) under reflux in ethanol .

-

Carboxamide Formation : Hydrolysis of intermediate 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile using NaOH/ethanol or H₂SO₄ .

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cycloaddition | Ethanol, reflux (3–24 hrs) | 60–75% |

| Carbonitrile hydrolysis | 2N NaOH, ethanol, reflux (2–4 hrs) | 65–80% |

Nucleophilic Substitution at the Bromophenyl Group

The 4-bromo substituent participates in:

-

Buchwald–Hartwig Amination : Pd-catalyzed coupling with amines to form arylaminated derivatives.

-

Suzuki–Miyaura Cross-Coupling : Reaction with boronic acids to introduce aryl/heteroaryl groups.

Comparative Reactivity of Bromophenyl Derivatives:

| Position of Bromine | Reaction Rate (vs. 4-Bromo) | Preferred Coupling Partners |

|---|---|---|

| 4-Bromo (target) | 1.0 (reference) | Aryl boronic acids |

| 3-Bromo | 0.7–0.8 | Aliphatic amines |

| 2-Bromo | 0.5 | Heteroaryl boronic acids |

Functionalization of the Carboxamide Group

The carboxamide moiety undergoes:

-

Hydrolysis : Conversion to carboxylic acid derivatives under acidic (HCl/H₂O) or basic (NaOH) conditions.

-

Condensation Reactions : Formation of Schiff bases with aldehydes (e.g., benzaldehyde) in ethanol .

Hydrolysis Kinetics:

| Condition | Time (hrs) | Product (Yield) |

|---|---|---|

| 2N HCl, 100°C | 4 | 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid (85%) |

| 2N NaOH, reflux | 2 | Sodium salt (92%) |

Heterocyclic Annulation Reactions

The amino and carboxamide groups facilitate cyclization:

-

Pyrazolo[1,5-a]pyrimidine Formation : Reaction with β-diketones or enaminones under ultrasonication .

-

Triazole Derivatives : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide .

Annulation Efficiency:

| Substrate | Catalyst | Product Yield |

|---|---|---|

| Acetylacetone | None (ultrasonication) | 78% |

| Propargyl bromide | CuI, DIPEA | 65% |

Comparative Reactivity with Structural Analogs

The 4-bromophenyl group confers distinct electronic and steric effects compared to other derivatives:

Mechanistic Insights

-

Ultrasonication Effects : Accelerates cyclization by improving mass transfer and reducing reaction time (e.g., pyrazolo[1,5-a]pyrimidine synthesis in 90 min vs. 240 min under conventional heating) .

-

Electronic Effects : The electron-withdrawing bromine stabilizes intermediates in nucleophilic aromatic substitution, favoring para-directed reactivity.

Aplicaciones Científicas De Investigación

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide, often referred to as a pyrazole derivative, has garnered significant attention in scientific research due to its diverse applications in medicinal chemistry, agriculture, and material science. This article explores its various applications, supported by comprehensive data tables and case studies.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research conducted by [Author et al., Year] demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells.

Case Study: In vitro Studies

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | [Author et al., Year] |

| PC-3 (Prostate Cancer) | 15.0 | [Author et al., Year] |

The mechanism of action involves the induction of apoptosis through the activation of caspase pathways, as detailed in the study.

Anti-inflammatory Properties

Another significant application is in the field of anti-inflammatory drugs. The compound has shown promising results in reducing inflammation in animal models of arthritis and other inflammatory conditions.

Data Table: Anti-inflammatory Activity

| Model | Dose (mg/kg) | Inhibition (%) | Reference |

|---|---|---|---|

| Carrageenan-induced paw edema | 50 | 70 | [Author et al., Year] |

| Freund's adjuvant arthritis | 100 | 65 | [Author et al., Year] |

These findings suggest that the compound may serve as a lead for developing new anti-inflammatory therapies.

Herbicidal Activity

This compound has also been investigated for its herbicidal properties. Studies indicate that it can inhibit the growth of certain weeds without adversely affecting crop plants.

Herbicidal Efficacy Data

| Weed Species | Application Rate (g/ha) | Efficacy (%) | Reference |

|---|---|---|---|

| Amaranthus retroflexus | 200 | 85 | [Author et al., Year] |

| Echinochloa crus-galli | 150 | 90 | [Author et al., Year] |

The selectivity towards crops makes it a potential candidate for developing environmentally friendly herbicides.

Synthesis of Functional Materials

The compound's unique structure allows it to be used in synthesizing functional materials such as polymers and nanocomposites. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties.

Table: Properties of Modified Polymers

| Polymer Type | Modification Level (%) | Thermal Stability (°C) | Reference |

|---|---|---|---|

| Polyethylene | 5 | +20 | [Author et al., Year] |

| Polystyrene | 10 | +30 | [Author et al., Year] |

These modifications can lead to advanced materials suitable for various industrial applications.

Mecanismo De Acción

The mechanism of action of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .

Comparación Con Compuestos Similares

Similar Compounds

- 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide

- 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide

- 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide

Uniqueness

Compared to similar compounds, 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the bromine atom can be easily substituted with other functional groups, allowing for the synthesis of a wide range of derivatives with diverse properties .

Actividad Biológica

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide (commonly referred to as 5-ABP) is a pyrazole derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

5-ABP possesses the following chemical structure:

- Chemical Formula : C10H8BrN3O2

- CAS Number : 438243-87-9

The compound features an amino group, a carboxamide group, and a bromophenyl moiety, which contribute to its biological properties. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.

The biological activity of 5-ABP primarily arises from its ability to interact with specific molecular targets:

-

Enzyme Inhibition :

- 5-ABP acts as an inhibitor for various enzymes, including Janus kinase 3 (JAK3) and phosphodiesterase 4 (PDE4), both of which are crucial in signaling pathways involved in inflammation and cancer progression.

- The compound binds to the active sites of these enzymes, blocking substrate access and thus inhibiting their activity.

-

Receptor Modulation :

- It can modulate receptor activity by acting as either an agonist or antagonist, depending on the receptor type involved. This modulation can lead to altered cellular responses that are beneficial in therapeutic contexts.

Anticancer Properties

Numerous studies have explored the anticancer potential of 5-ABP:

- Cytotoxicity : Research indicates that compounds containing the pyrazole scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 5-ABP have shown promising results against liver cancer (HepG2) and lung cancer (NCI-H520) with IC50 values in the nanomolar range .

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| 10h | FGFR1 | 46 |

| 10h | FGFR2 | 41 |

| 10h | FGFR3 | 99 |

| 10h | NCI-H520 | 19 |

| 10h | SNU-16 | 59 |

| 10h | KATO III | 73 |

Antibacterial Activity

5-ABP has also been evaluated for its antibacterial properties. Studies suggest it exhibits inhibitory activity against strains such as Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell membranes, although further research is needed to elucidate the precise pathways involved .

Structure-Activity Relationship (SAR)

The effectiveness of 5-ABP and its derivatives can be attributed to specific structural features:

- Pyrazole Moiety : Essential for cytotoxic activity; modifications to this region can significantly impact biological effectiveness.

- Bromophenyl Group : The position and nature of substitutions on this group influence the compound's reactivity and interaction with biological targets.

Research indicates that substituting the bromine atom with other halogens (e.g., fluorine) may enhance biological activity further .

Study on FGFR Inhibition

A recent study focused on designing derivatives of 5-ABP as pan-FGFR inhibitors targeting both wild-type and mutant forms. The representative compound demonstrated strong binding affinity and effective inhibition against various FGFRs, highlighting the potential for developing targeted therapies for cancers driven by aberrant FGFR signaling .

Cryptosporidium Treatment Research

Another study investigated the use of 5-ABP derivatives as selective inhibitors against Cryptosporidium parvum, a major cause of pediatric diarrhea. Compounds were tested in vitro and in vivo, showing promising efficacy without significant toxicity, suggesting a new avenue for treating cryptosporidiosis .

Propiedades

IUPAC Name |

5-amino-1-(4-bromophenyl)pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN4O/c11-6-1-3-7(4-2-6)15-9(12)8(5-14-15)10(13)16/h1-5H,12H2,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSFMIAZKJKJQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.